![molecular formula C7H11NO2 B171139 (2-Isopropyl-1,3-oxazol-4-yl)methanol CAS No. 162740-03-6](/img/structure/B171139.png)
(2-Isopropyl-1,3-oxazol-4-yl)methanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Isopropyl-1,3-oxazol-4-yl)methanol” consists of a five-membered oxazole ring with a methanol and isopropyl group attached . The InChI code for this compound is 1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Precursors in Synthesis
Oxazole derivatives are valuable intermediates in the synthesis of complex molecules. For instance, the synthesis of biomimetic chelating ligands involves oxazole derivatives as precursors, showcasing their utility in crafting molecules with potential applications in chemistry and biology (Gaynor, McIntyre, & Creutz, 2023).
Catalysis
In catalysis, oxazole compounds have demonstrated significant potential. A notable example includes the facilitation of cyclic phosphate intermediates in catalytic reactions, which is crucial for isomerization processes. This application underscores the role of oxazole derivatives in enhancing the efficiency of chemical transformations (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009).
Material Science
Oxazole derivatives are also integral in material science, particularly in the development of novel polymers with unique properties. For example, poly(2-propyl-2-oxazoline)s exhibit interesting solution behavior in water-methanol mixtures, which is crucial for understanding polymer-solvent interactions and designing responsive materials (Pooch, Teltevskij, Karjalainen, Tenhu, & Winnik, 2019).
Corrosion Inhibition
The corrosion inhibition performance of oxazole derivatives on metals highlights their importance in industrial applications. Such compounds significantly reduce the corrosion rate in aggressive environments, providing a protective layer on the metal surface. This application is crucial for the maintenance and longevity of metal structures (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Safety and Hazards
While specific safety data for “(2-Isopropyl-1,3-oxazol-4-yl)methanol” is not available, general safety precautions for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGFKHNRCWGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444599 |
Source
|
Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162740-03-6 |
Source
|
Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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